

Application Note & Protocol: Purification of Recombinant LBA-3 Protein

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Compound of Interest		
Compound Name:	LBA-3	
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Introduction

This document provides a detailed protocol for the purification of recombinant **LBA-3** protein expressed in an Escherichia coli host system. The protocol is designed for a His-tagged **LBA-3** protein, employing a two-step purification strategy that combines Immobilized Metal Affinity Chromatography (IMAC) with Size Exclusion Chromatography (SEC) to achieve high purity.[1] [2][3] This method is widely applicable for the purification of various recombinant proteins and can be adapted based on the specific characteristics of the target protein.[4][5][6]

Data Presentation

The following table summarizes the expected quantitative data at each stage of the **LBA-3** protein purification process. The values are representative and may vary depending on the expression levels and the specific properties of the **LBA-3** protein construct.

Purification Step	Total Protein (mg)	Target Protein (mg)	Purity (%)	Yield (%)
Clarified Lysate	1000	50	5	100
IMAC Elution	60	45	75	90
SEC Polish	40	38	>95	76



Experimental Protocols

This protocol outlines the key steps for the expression and purification of recombinant Histagged **LBA-3** protein from E. coli.

Expression of Recombinant LBA-3 in E. coli

- Transformation: Transform a suitable E. coli expression strain, such as BL21(DE3), with the expression plasmid containing the LBA-3 gene fused to a polyhistidine tag (His-tag).[7][8]
 Plate the transformed cells on Luria-Bertani (LB) agar plates containing the appropriate antibiotic for selection and incubate overnight at 37°C.
- Starter Culture: Inoculate a single colony into 10 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.[7]
- Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.4-0.8.[8]
- Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside
 (IPTG) to a final concentration of 0.2-1.0 mM.[5][7] The optimal IPTG concentration and
 induction temperature/time should be empirically determined for maximal soluble protein
 expression.[7] A common starting point is to continue incubation at a reduced temperature,
 such as 15-25°C, for 16-20 hours.[7]
- Cell Harvest: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
 [7] The cell pellet can be stored at -80°C or used immediately for purification.

Cell Lysis and Lysate Clarification

- Resuspension: Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).[9] Add protease inhibitors (e.g., PMSF) to prevent protein degradation.[7]
- Lysis: Lyse the cells by sonication on ice.[7] Perform multiple short bursts to avoid overheating the sample. Alternatively, a French press or other mechanical disruption methods can be used.



• Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet the cell debris.[7] Carefully collect the supernatant, which contains the soluble recombinant LBA-3 protein.

Immobilized Metal Affinity Chromatography (IMAC)

IMAC is used to capture the His-tagged **LBA-3** protein from the clarified lysate.[10][11][12]

- Resin Preparation: Prepare a column with Ni-NTA agarose resin.[10][13] Wash and equilibrate the resin with several column volumes of Lysis Buffer.[9][11]
- Binding: Load the clarified lysate onto the equilibrated column.[7] The His-tagged LBA-3
 protein will bind to the nickel-charged resin.[10] Collect the flow-through for analysis.
- Washing: Wash the column with several column volumes of Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.[7][9]
- Elution: Elute the bound **LBA-3** protein using Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).[9][11][13] Collect fractions and monitor the protein concentration, for example, by measuring absorbance at 280 nm.

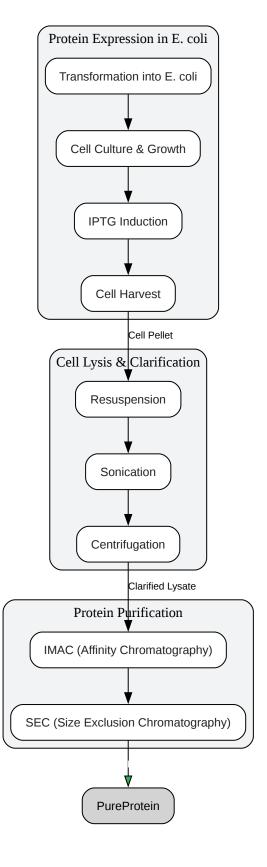
Size Exclusion Chromatography (SEC)

SEC, also known as gel filtration, is employed as a final polishing step to separate the **LBA-3** protein from any remaining contaminants and aggregates based on size.[14][15][16][17]

- Column Equilibration: Equilibrate a size exclusion chromatography column (e.g., Superdex 200) with a suitable buffer, such as phosphate-buffered saline (PBS) or a buffer compatible with downstream applications.[15]
- Sample Loading: Concentrate the pooled, IMAC-eluted fractions containing LBA-3 and load
 the sample onto the equilibrated SEC column.
- Separation: Run the chromatography at a constant flow rate. Larger molecules will elute first, followed by smaller molecules.[14][15]
- Fraction Collection: Collect fractions and analyze them for the presence and purity of the LBA-3 protein using SDS-PAGE. Pool the fractions containing the pure LBA-3 protein.



Visualizations LBA-3 Protein Purification Workflow





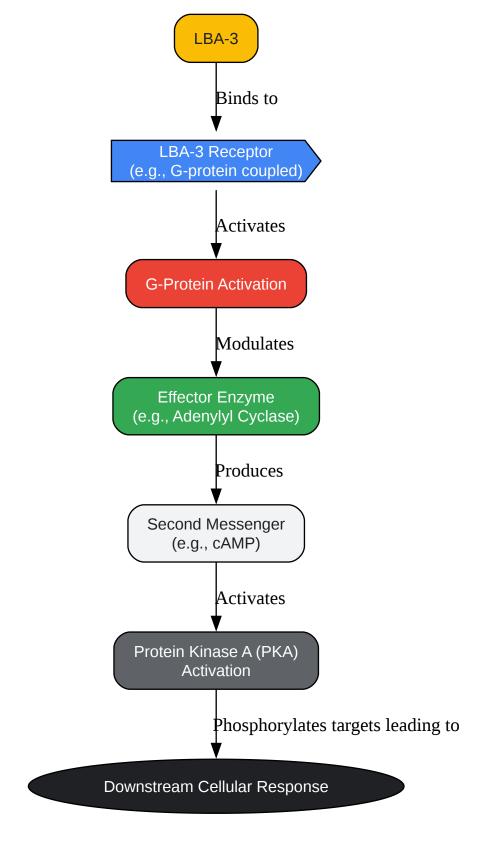
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Caption: Workflow for recombinant **LBA-3** protein purification.

Hypothetical LBA-3 Signaling Pathway (based on GABAergic Signaling)

Given the structural similarity of L-3-aminobutyrate (LBA) to gamma-aminobutyric acid (GABA), a hypothetical signaling pathway for **LBA-3** is presented below, drawing parallels with GABAergic signaling.[18][19][20]





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